ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
The compound “ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic molecule. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The linear formula of this compound is C28H28BrN3O5S .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C28H28BrN3O5S . This indicates that the molecule is composed of 28 carbon atoms, 28 hydrogen atoms, a bromine atom, 3 nitrogen atoms, 5 oxygen atoms, and a sulfur atom .Scientific Research Applications
Heterocyclic Synthons and Medicinal Chemistry
Derivatives of partially hydrogenated isoquinoline and thiophene compounds are significant in the development of new pharmacologically active compounds. These derivatives are promising types of heterocyclic synthons used in the synthesis of substances with potential applications such as HIV-1 reverse transcriptase inhibitors, antimicrobial preparations, and compounds with fungicidal and cardiotonic action. A method for synthesizing ethyl 3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate demonstrates the potential of these compounds in medicinal chemistry (Dyachenko & Vovk, 2013).
Antimicrobial and Antioxidant Properties
The synthesis and characterization of novel compounds, including ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, have shown promising antimicrobial activity and docking studies. These findings indicate the potential of such derivatives in the development of new antimicrobial agents with specific target mechanisms (Spoorthy et al., 2021).
Synthesis of Cycloalkylthiophene-Schiff Bases
The synthesis of cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes have been explored for their antibacterial activity against pathogenic strains. These studies offer insight into the design of compounds with enhanced biological activity, showcasing the versatility of ethyl 2-(2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives in the development of new antibacterial agents (Altundas et al., 2010).
Anticancer Activity of Novel Heterocycles
Research into the synthesis of new heterocycles using thiophene incorporated thioureido substituent as precursors has yielded compounds with potent anticancer activity against colon HCT-116 human cancer cell lines. This demonstrates the potential of such compounds in the development of new anticancer therapies, highlighting the importance of innovative synthetic strategies in medicinal chemistry (Abdel-Motaal, Alanzy, & Asem, 2020).
Future Directions
This compound could potentially be used as a lead for the synthesis of more effective hybrids . In an attempt to develop new potent anti-inflammatory agents, a cinnamic-amino acid hybrid molecule was synthesized and studied for its in silico drug-likeness, in vitro COX-2 inhibition, and pharmacokinetic properties .
properties
IUPAC Name |
ethyl 2-[[2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27BrN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLVPUUUZOESHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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